Cas no 35382-76-4 (Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate)
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
- 2H-3,1-Benzoxazine-1(4H)-acetic acid, 6-chloro-2-oxo-4-phenyl-, ethyl ester
- Ethyl (6-chloro-2-oxo-4-phenyl-2H-3,1-benzoxazin-1(4H)-yl)acetate
- 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one-1-acetic acid ethyl ester
- Ethyl 6-chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetate
- BRN 1165911
- DTXSID40956799
- ethyl 2-(6-chloro-2-oxo-4-phenyl-4H-3,1-benzoxazin-1-yl)acetate
- Ethyl2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
- 35382-76-4
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- Inchi: 1S/C18H16ClNO4/c1-2-23-16(21)11-20-15-9-8-13(19)10-14(15)17(24-18(20)22)12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3
- InChI Key: HPLYKCKUDFMHGL-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)OC(N2CC(=O)OCC)=O
Computed Properties
- Exact Mass: 345.07688
- Monoisotopic Mass: 345.077
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 466
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.84
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093411-1g |
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate |
35382-76-4 | 95% | 1g |
$714.00 | 2023-09-02 | |
| Chemenu | CM154682-1g |
ethyl 2-(6-chloro-2-oxo-4-phenyl-2H-benzo[d][1,3]oxazin-1(4H)-yl)acetate |
35382-76-4 | 95% | 1g |
$830 | 2021-06-09 | |
| Chemenu | CM154682-1g |
ethyl 2-(6-chloro-2-oxo-4-phenyl-2H-benzo[d][1,3]oxazin-1(4H)-yl)acetate |
35382-76-4 | 95% | 1g |
$*** | 2023-05-30 |
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate
Research Brief on Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate (CAS: 35382-76-4)
Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate (CAS: 35382-76-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammatory and neurological disorders. This research brief aims to summarize the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
The compound's structure features a benzoxazine core, which is known for its versatility in drug design. Benzoxazine derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate, in particular, has been identified as a promising scaffold for the development of novel therapeutic agents. Recent research has focused on optimizing its synthesis to improve yield and purity, as well as investigating its mechanism of action at the molecular level.
One of the most notable advancements in the study of this compound is its potential application in the treatment of neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate exhibit significant neuroprotective effects in vitro, reducing oxidative stress and apoptosis in neuronal cells. These findings suggest that the compound could serve as a lead structure for the development of drugs targeting conditions such as Alzheimer's and Parkinson's diseases.
In addition to its neurological applications, recent research has also explored the compound's anti-inflammatory properties. A study conducted by researchers at the University of Cambridge in 2024 revealed that Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate inhibits key inflammatory pathways, including the NF-κB signaling cascade. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, making the compound a potential candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate has also seen significant improvements in recent years. A 2024 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route that utilizes microwave-assisted organic synthesis (MAOS). This method not only reduces reaction times but also enhances the purity of the final product, addressing some of the challenges associated with traditional synthetic approaches. These advancements are expected to facilitate further research and development of the compound and its derivatives.
Despite these promising developments, challenges remain in the clinical translation of Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate. Pharmacokinetic studies have indicated that the compound exhibits limited bioavailability, which could hinder its therapeutic efficacy. Researchers are currently exploring various formulation strategies, such as nanoparticle encapsulation and prodrug design, to overcome this limitation. Preliminary results from these studies are encouraging, but further optimization is needed before clinical trials can commence.
In conclusion, Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate (CAS: 35382-76-4) represents a promising candidate for the development of novel therapeutics targeting neurological and inflammatory disorders. Recent advancements in its synthesis and biological evaluation have shed light on its potential applications, but additional research is required to address existing challenges. This compound exemplifies the intersection of chemistry and biology in drug discovery, highlighting the importance of continued investment in innovative research methodologies.
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